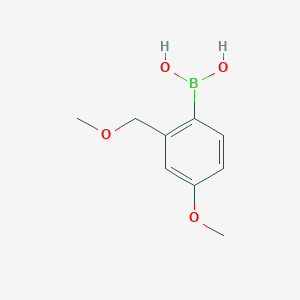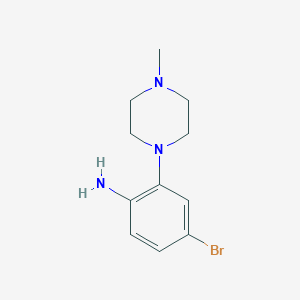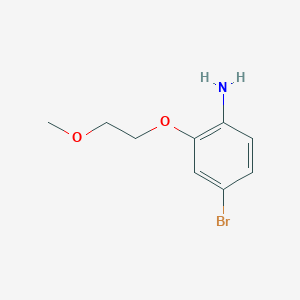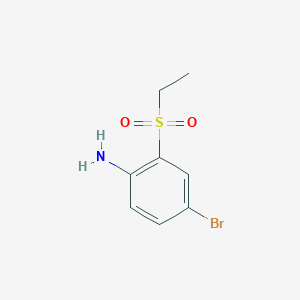![molecular formula C7H5ClF3NO B1400184 [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1370587-20-4](/img/structure/B1400184.png)
[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
Overview
Description
“[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid or low melting solid . It should be stored at 4°C .Scientific Research Applications
Isomorphous Structures
- Structural Studies : Isomorphous structures involving compounds similar to [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol have been studied, focusing on their crystallography and molecular interactions. These studies contribute to understanding the properties of such compounds and their potential applications in various fields, including materials science and medicinal chemistry (Swamy et al., 2013).
Biocatalysis
- Green Synthesis : A method for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to this compound, using biocatalysis in a liquid-liquid biphasic microreaction system was developed. This approach is more environmentally friendly and efficient, demonstrating the potential of using biocatalysis for synthesizing similar compounds (Chen et al., 2021).
Corrosion Inhibition
- Metal Protection : Compounds structurally analogous to this compound have been investigated as corrosion inhibitors for metals in acidic environments. These studies suggest potential applications in protecting metals from corrosion, which is crucial in industrial settings (Ma et al., 2017).
Catalysis
- Catalytic Applications : Nickel complexes with ligands similar to this compound have been synthesized and shown to be effective in catalyzing the oligomerization of ethylene. This indicates the potential use of related compounds in catalytic processes, particularly in the field of polymer chemistry (Kermagoret & Braunstein, 2008).
Molecular Structure Analysis
- Structural Characterization : Various derivatives similar to this compound have been synthesized and characterized, providing insights into their molecular structure and properties. This knowledge is fundamental for the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. It is recommended to avoid formation of dust and aerosols .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance binding affinity to their targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to improve metabolic stability and enhance bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Properties
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIODYMBXCJRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
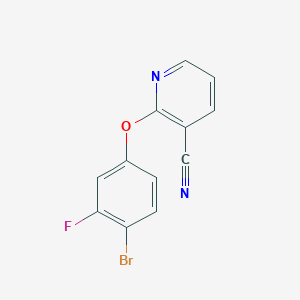
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
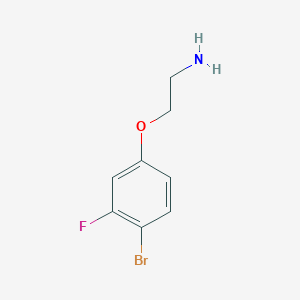
![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
